1-(Methoxymethoxy)-3-propylbenzene
Description
Contextual Significance of Substituted Benzene (B151609) Derivatives
The nature and position of these substituents dictate the electronic and steric environment of the benzene ring, thereby directing subsequent chemical reactions. libretexts.org For instance, electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. libretexts.org This predictable influence allows chemists to strategically build complex molecular architectures. The largest class of aromatic compounds is composed of substituted benzene derivatives. wordpress.com
Interactive Table: Common Substituted Benzene Derivatives and Their Applications
| Derivative | Functional Group | Application |
|---|---|---|
| Nitrobenzene | -NO2 | Production of aniline (B41778) and other chemicals studysmarter.co.uk |
| Anisole | -OCH3 | Precursor to perfumes and pharmaceuticals |
Role of the Methoxymethyl (MOM) Ether in Protecting Group Chemistry
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl (-OH) groups, and can also be used for amino groups. wikipedia.orgadichemistry.comyoutube.com
The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgepfl.ch This forms the MOM ether, which is stable under a variety of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com
A key advantage of the MOM group is its straightforward removal, or "deprotection." Since it is an acetal (B89532), it can be cleaved under acidic conditions, often by treatment with an acid in an alcohol solvent, to regenerate the original hydroxyl group. adichemistry.comepfl.ch
Interactive Table: Key Features of the MOM Protecting Group
| Feature | Description |
|---|---|
| Formation | Typically via reaction of an alcohol with MOMCl and a base like DIPEA. wikipedia.orgadichemistry.com |
| Stability | Stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing/reducing agents. Stable in a pH range of 4 to 12. adichemistry.com |
| Cleavage | Removed under acidic conditions. adichemistry.comepfl.ch |
Overview of Research Directions for Aromatic Ethers
Aromatic ethers, compounds containing an ether linkage directly attached to an aromatic ring, are a significant class of molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Current research in this area is focused on several key themes:
Development of Novel Synthetic Methods: While classic methods like the Williamson ether synthesis and the Ullmann condensation remain important, there is a continuous drive to develop more efficient, sustainable, and versatile methods for constructing aromatic ethers. numberanalytics.comnumberanalytics.com This includes the exploration of new catalysts, such as those based on copper and palladium, and the use of greener reaction conditions. numberanalytics.comresearchgate.net
Exploration of New Applications: Researchers are actively investigating the potential of aromatic ethers in emerging fields. Their unique electronic and physical properties make them promising candidates for applications in areas like energy storage and biotechnology. numberanalytics.com
Understanding Reaction Mechanisms: A deeper understanding of the mechanisms of reactions involving aromatic ethers is crucial for optimizing existing synthetic routes and designing new ones. This includes studying the influence of electronic and steric effects on reactivity. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
620971-18-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(methoxymethoxy)-3-propylbenzene |
InChI |
InChI=1S/C11H16O2/c1-3-5-10-6-4-7-11(8-10)13-9-12-2/h4,6-8H,3,5,9H2,1-2H3 |
InChI Key |
YHASSLCYQJSLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)OCOC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Methoxymethoxy 3 Propylbenzene
Reactivity of the Methoxymethyl Ether Group
The methoxymethyl (MOM) ether serves as a common protecting group for phenols and alcohols in organic synthesis due to its stability under various conditions and the relative ease of its removal. morressier.com
Cleavage and Deprotection Strategies for MOM Ethers
The cleavage of the MOM ether to reveal the parent phenolic hydroxyl group is a critical step in synthetic sequences. This deprotection is typically achieved under acidic conditions. adichemistry.com A variety of reagents and methods have been developed to effect this transformation, ranging from traditional acid catalysis to the use of milder and more selective Lewis acids.
Common methods for the deprotection of MOM ethers include:
Acid Hydrolysis: Treatment with mineral acids such as hydrochloric acid (HCl) in a protic solvent like methanol (B129727) is a standard procedure. adichemistry.comoup.com
Lewis Acid Catalysis: A range of Lewis acids can be employed for cleavage, offering varying degrees of selectivity and milder reaction conditions. These include bismuth trichloride (B1173362) (BiCl3), bismuth triflate (Bi(OTf)3), zinc bromide (ZnBr2), and boron trichloride (BCl3). morressier.comoup.comresearchgate.netacs.org For instance, bismuth trichloride in acetonitrile/water has been shown to be a mild and efficient reagent for the deprotection of phenolic MOM ethers. morressier.com Similarly, a catalytic amount of bismuth triflate in an aqueous medium can effectively hydrolyze MOM ethers at room temperature. oup.com
Heterogeneous Catalysis: Silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) provides a simple and efficient method for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org
Silyl (B83357) Triflate Systems: A combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2′-bipyridyl can be used to deprotect aromatic MOM ethers. nih.gov The reaction mechanism and products can differ based on the specific silyl triflate used. acs.org
The choice of deprotection strategy often depends on the presence of other functional groups in the molecule and the desired level of selectivity. For example, bismuth triflate has demonstrated high selectivity for cleaving MOM ethers in the presence of other protecting groups like tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl (B1604629), and allyl ethers. oup.com
Table 1: Selected Reagents for the Deprotection of Methoxymethyl Ethers
| Reagent/System | Conditions | Substrate Scope | Reference |
| Bismuth Trichloride (BiCl3) | 30 mol% in acetonitrile/water, 50°C | Phenolic MOM ethers, MOM esters | morressier.com |
| Bismuth Triflate (Bi(OTf)3) | Catalytic amount in THF/water | Aromatic and aliphatic MOM ethers | oup.com |
| Silica-supported Sodium Hydrogen Sulfate (NaHSO4-SiO2) | Dichloromethane (DCM), room temperature | Phenolic MOM ethers | organic-chemistry.org |
| Zinc Bromide (ZnBr2) / n-Propylthiol (n-PrSH) | - | Primary, secondary, and tertiary alcohols; phenols | researchgate.net |
| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile (CH3CN), 0°C to room temperature | Aromatic MOM ethers | nih.gov |
| Boron Trichloride (BCl3) | - | Methoxymethyl ethers | acs.org |
| p-Toluenesulfonic Acid (pTSA) | Solvent-free, room temperature | Various MOM ethers | eurekaselect.com |
Reactions with Nucleophilic and Electrophilic Species
The MOM ether group is generally stable towards a variety of nucleophiles and bases. adichemistry.com However, the ether linkages can be susceptible to cleavage under strongly acidic conditions, where the oxygen atoms can be protonated, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. libretexts.org For instance, ethers can be cleaved by strong acids like HBr or HI, where the halide ion acts as the nucleophile. libretexts.orgyoutube.com
The oxygen atoms of the methoxymethyl group possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to electrophilic species. This interaction is a key step in the acid-catalyzed cleavage of the MOM group. nih.gov For example, in the presence of an electrophile, a homoallylic MOM ether can undergo cyclization to form a halomethyl ether intermediate. nih.gov
Stability Profiles under Various Reaction Conditions
The stability of the MOM group is a key factor in its use as a protecting group. It is known to be stable under a wide range of conditions, including:
Basic conditions: MOM ethers are highly stable in strongly basic media. morressier.com
Mildly acidic conditions: They exhibit stability in the pH range of 4 to 12. adichemistry.com
Oxidizing and reducing agents: The MOM group is generally inert to a variety of oxidizing and reducing agents. adichemistry.com
However, the MOM group is labile under strongly acidic conditions (pH < 4). adichemistry.comorganic-chemistry.org This acid lability is the basis for most deprotection strategies. The presence of certain reagents, such as those containing Lewis acids or halogens, can also lead to the cleavage of the MOM ether. adichemistry.com
Transformations of the Propylbenzene (B89791) Moiety
The propylbenzene portion of the molecule undergoes reactions typical of alkyl-substituted aromatic rings.
Electrophilic Aromatic Substitution Reactions on the Propylbenzene Ring
The propyl group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. youtube.comyoutube.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the propyl group on the benzene (B151609) ring. The electron-donating nature of the alkyl group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. youtube.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. libretexts.org
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. studentdoctor.net It is important to note that Friedel-Crafts alkylation with n-propyl chloride can lead to rearrangement to the more stable isopropyl carbocation, resulting in the formation of isopropylbenzene as a significant byproduct. studentdoctor.netyoutube.com To obtain n-propylbenzene in good yield, a Friedel-Crafts acylation with propanoyl chloride followed by reduction of the ketone is often employed. studentdoctor.net
The presence of the methoxymethoxy group, which is also an ortho-, para-director, will influence the regioselectivity of these reactions. The combined directing effects of the propyl and methoxymethoxy groups will determine the final position of substitution.
Functionalization of the Propyl Side Chain
The propyl side chain can also be a site of chemical transformation.
Oxidation: The benzylic carbon of the propyl group (the carbon atom directly attached to the benzene ring) is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the entire propyl side chain to a carboxylic acid group, forming 3-(methoxymethoxy)benzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgdoubtnut.com
Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of light or a radical initiator, can selectively introduce a bromine atom at the benzylic position of the propyl chain.
These transformations allow for further diversification of the 1-(methoxymethoxy)-3-propylbenzene structure.
Mechanistic Investigations of Key Chemical Reactions
The reactivity of this compound is largely dictated by the interplay between the electron-donating methoxymethoxy (MOM) group and the alkyl substituent on the aromatic ring. Mechanistic studies reveal specific pathways for bond formation and transformation, centering on the influence of the MOM ether as a directing group and its own reactivity under various conditions.
Probing Reaction Mechanisms in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds from this compound is predominantly achieved through a mechanism known as Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy offers high regioselectivity, which is often difficult to achieve with standard electrophilic aromatic substitution methods. wikipedia.org
The methoxymethoxy (MOM) group is recognized as a potent Directed Metalation Group (DMG). organic-chemistry.orguwindsor.cabaranlab.org The reaction mechanism begins with the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi), to one of the Lewis basic oxygen atoms of the MOM group. wikipedia.orgbaranlab.org This coordination forms a pre-lithiation complex, which brings the base into close proximity to the protons at the ortho positions (C2 and C6) of the benzene ring. This complex-induced proximity effect (CIPE) increases the kinetic acidity of the ortho protons, facilitating deprotonation by the alkyllithium. baranlab.org
The deprotonation step results in the formation of a stable aryllithium intermediate. wikipedia.org This intermediate is a powerful nucleophile that can subsequently react with a wide array of electrophiles to introduce new substituents specifically at the ortho position, leading to the formation of new C-C or C-X bonds. organic-chemistry.org For example, reaction with an aldehyde or ketone introduces a new secondary or tertiary alcohol, respectively, while reaction with an alkyl halide forms a new C-C bond.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, represent another major pathway for C-C bond formation. chemistry.coach While these reactions typically use aryl halides, the aryllithium intermediate generated from this compound can undergo transmetalation with a suitable metal salt (e.g., zinc or boron compounds) to generate an organometallic reagent compatible with these catalytic cycles. nih.gov
Furthermore, oxidative coupling reactions provide a direct method for C-C bond formation. researchgate.netresearchgate.net In the context of the parent phenol (B47542) (3-propylphenol), these reactions often proceed through radical intermediates to form biphenolic structures. researchgate.net The MOM-protected derivative can be used to control reactivity and prevent undesired side reactions at the phenolic oxygen during such transformations.
Table 1: Electrophiles for C-C and C-Heteroatom Bond Formation via Directed ortho-Metalation
| Electrophile | Reagent Example | Bond Formed | Resulting Functional Group |
|---|---|---|---|
| Aldehyde/Ketone | Benzaldehyde (C₆H₅CHO) | Carbon-Carbon | Secondary/Tertiary Alcohol |
| Alkyl Halide | Methyl Iodide (CH₃I) | Carbon-Carbon | Alkyl Group |
| Carbon Dioxide | CO₂ (gas) | Carbon-Carbon | Carboxylic Acid |
| Borate (B1201080) Ester | Trimethyl borate (B(OMe)₃) | Carbon-Boron | Boronic Ester |
| Silyl Halide | Trimethylsilyl chloride (Me₃SiCl) | Carbon-Silicon | Aryl Silane |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Carbon-Sulfur | Thioether |
Intermediates and Transition States in MOM Ether Reactions
The chemical transformations of this compound involve distinct intermediates and transition states that are crucial to understanding the reaction outcomes.
In Directed ortho-Metalation (DoM): The principal intermediate is the 2-lithio-1-(methoxymethoxy)-3-propylbenzene species. wikipedia.org This aryllithium compound is stabilized by intramolecular chelation, where the lithium cation is coordinated between the carbanion on the ring and the oxygen atoms of the adjacent MOM group. baranlab.orgresearchgate.net This five-membered ring-like chelation lowers the energy of the intermediate and is a key factor in the regioselectivity of the metalation. The transition state for its formation involves a complex where the alkyllithium base is coordinated to the MOM group, facilitating the abstraction of the ortho-proton. baranlab.orgresearchgate.net Some studies on related systems suggest a three-centered transition state for this C-H activation step. nih.gov
In MOM Group Transformations: The MOM ether itself can undergo reaction, particularly during deprotection to reveal the parent phenol. The intermediates formed depend on the reagents used.
Acid-Catalyzed Deprotection: Under acidic conditions, the reaction is initiated by the protonation of one of the MOM ether's oxygen atoms. total-synthesis.com This is followed by the cleavage of a carbon-oxygen bond to generate a highly reactive and electrophilic oxonium cation intermediate (H₂C=O⁺CH₃). total-synthesis.com This cation is then captured by a nucleophile, such as water, leading to a hemiacetal which rapidly decomposes to yield the deprotected phenol, formaldehyde, and methanol. total-synthesis.com
Lewis Acid/Reagent-Mediated Transformations: Treatment of aromatic MOM ethers with reagents like trialkylsilyl triflates (e.g., TMSOTf) in the presence of 2,2'-bipyridyl does not proceed through the bipyridinium salt intermediates seen with aliphatic MOM ethers. nih.gov Instead, the reaction forms a less polar silyl ether of the phenol as a key intermediate. This species is then hydrolyzed upon aqueous workup to afford the final phenolic product. nih.gov This pathway allows for the chemoselective transformation of aromatic MOM ethers in the presence of aliphatic ones. nih.gov
Table 2: Key Intermediates in Reactions of this compound
| Reaction Type | Key Intermediate | Generating Conditions | Significance |
|---|---|---|---|
| Directed ortho-Metalation | 2-Lithio-1-(methoxymethoxy)-3-propylbenzene | Strong base (e.g., n-BuLi) in THF | Acts as a potent nucleophile for regioselective functionalization. wikipedia.orgbaranlab.org |
| Acidic Deprotection | Oxonium Cation ([CH₂OCH₃]⁺) | Strong protic acids (e.g., HCl, H₂SO₄) | Highly electrophilic species that is a hallmark of acetal (B89532) cleavage. total-synthesis.com |
| Silyl Triflate-Mediated Reaction | 3-Propylphenyl Silyl Ether | R₃SiOTf, 2,2'-bipyridyl | Stable intermediate allowing for selective conversion or subsequent deprotection. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy offers critical information on the number of distinct proton environments and their neighboring protons. For 1-(Methoxymethoxy)-3-propylbenzene, the ¹H NMR spectrum is anticipated to display a series of signals corresponding to the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the propyl group, and the protons of the methoxymethoxy group.
Based on analogous structures such as propylbenzene (B89791) and other substituted benzene derivatives, the expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent would be approximately as follows: The aromatic protons would likely appear in the range of δ 7.0-7.4 ppm. researchgate.net The benzylic protons of the propyl group (the CH₂ group attached to the ring) are expected to resonate around δ 2.6 ppm, appearing as a triplet due to coupling with the adjacent methylene (B1212753) protons. researchgate.net The subsequent methylene protons of the propyl group would likely be observed around δ 1.6 ppm as a sextet, and the terminal methyl protons would appear as a triplet around δ 0.9 ppm. researchgate.net The protons of the methoxymethoxy group are expected to show two distinct singlets: one for the O-CH₂-O protons and another for the O-CH₃ protons.
A detailed analysis of the splitting patterns, governed by the n+1 rule, and the integration values for each signal would confirm the connectivity of the proton network within the molecule. researchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.4 | Multiplet |
| O-CH₂-O | ~5.2 | Singlet |
| O-CH₃ | ~3.5 | Singlet |
| Ar-CH₂-CH₂-CH₃ | ~2.6 | Triplet |
| Ar-CH₂-CH₂-CH₃ | ~1.6 | Sextet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Drawing inferences from related compounds like propylbenzene and 1-methoxy-3-(methoxymethoxy)benzene (B3053962), the aromatic carbons are expected to resonate in the region of δ 120-160 ppm. The carbon atom attached to the methoxymethoxy group (C-O) would be the most downfield in the aromatic region. The carbons of the propyl group will appear in the aliphatic region, with the benzylic carbon (Ar-CH₂) around δ 38 ppm, the next methylene carbon (Ar-CH₂-CH₂) at approximately δ 25 ppm, and the terminal methyl carbon (Ar-CH₂-CH₂-CH₃) at about δ 14 ppm. The carbons of the methoxymethoxy group are anticipated to have characteristic shifts, with the O-CH₂-O carbon appearing around δ 94 ppm and the O-CH₃ carbon around δ 56 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~158 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-C (ipso) | ~143 |
| O-CH₂-O | ~94 |
| O-CH₃ | ~56 |
| Ar-CH₂-CH₂-CH₃ | ~38 |
| Ar-CH₂-CH₂-CH₃ | ~25 |
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of the molecular ion, which allows for the unambiguous determination of the elemental formula of this compound. The exact mass can be calculated based on the most abundant isotopes of the constituent elements (C, H, O). This precise mass measurement is a definitive method for confirming the molecular formula of the compound. For a related compound, 1-methoxy-3-(methoxymethoxy)benzene (C₉H₁₂O₃), the calculated exact mass is 168.078644241 Da.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and for identifying any potential impurities or byproducts from its synthesis. The gas chromatogram will show a retention time characteristic of the compound, while the mass spectrometer will provide a mass spectrum for the component at that retention time. The fragmentation pattern observed in the mass spectrum can offer further structural confirmation. For instance, in the mass spectrum of a related compound, 1-methoxy-3-(methoxymethoxy)benzene, prominent peaks are observed that correspond to the fragmentation of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O ether linkages, the aromatic ring, and the aliphatic C-H bonds.
Key expected vibrational frequencies would include C-H stretching from the alkyl and aromatic groups, typically in the 2850-3100 cm⁻¹ region. The presence of the benzene ring would be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Crucially, strong C-O stretching bands, characteristic of the ether and acetal (B89532) functionalities of the methoxymethoxy group, would be expected in the 1000-1250 cm⁻¹ range. The specific pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) would be unique to the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
Complementary Spectroscopic Techniques (e.g., UV-Vis)
Beyond NMR, a suite of spectroscopic tools is essential for the thorough characterization of this compound. These methods, including Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide critical information that complements and corroborates the data obtained from NMR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds such as this compound, this technique is particularly informative about the π-electron system of the benzene ring. The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The UV spectrum of a substituted benzene derivative is characterized by one or more absorption bands. The electronic transitions in the benzene ring are influenced by the nature and position of the substituents. The presence of the methoxymethoxy and propyl groups on the benzene ring in this compound is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electron-donating effects of the alkoxy substituents.
While specific experimental UV-Vis absorption data for this compound is not widely available in the surveyed literature, the expected absorption maxima can be estimated by comparison with structurally similar compounds. For instance, propylbenzene exhibits an excitation peak at approximately 261 nm. aatbio.com The addition of the methoxymethoxy group would likely shift this absorption to a slightly longer wavelength.
A detailed UV-Vis analysis would typically be presented in a data table, which would include the absorption maxima (λmax) and the corresponding molar absorptivity (ε). However, due to the lack of specific experimental data in the public domain for this compound, such a table cannot be populated at this time.
Infrared (IR) Spectroscopy:
Infrared spectroscopy probes the vibrational frequencies of the bonds within a molecule. The IR spectrum of this compound would display a series of absorption bands that are characteristic of its specific functional groups. Key expected vibrational modes would include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the propyl and methoxymethyl groups, appearing in the 3000-2850 cm⁻¹ range.
C=C stretching of the aromatic ring: Characterized by one or more bands in the 1600-1450 cm⁻¹ region.
C-O stretching: Strong absorptions from the ether linkages (methoxymethoxy group) would be expected in the 1250-1000 cm⁻¹ region.
Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS):
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound (C₁₀H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.
The fragmentation pattern would likely involve the cleavage of the ether linkages and the propyl side chain. Common fragments would include the loss of the methoxymethyl group (-CH₂OCH₃), the methoxy (B1213986) group (-OCH₃), and cleavage of the propyl chain. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
The combination of these complementary spectroscopic techniques provides a robust and comprehensive characterization of this compound, leaving little ambiguity as to its chemical structure.
Theoretical and Computational Chemistry Studies
Quantum Chemical Methodologies
Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. A typical DFT study on 1-(Methoxymethoxy)-3-propylbenzene would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to calculate various electronic and energetic parameters.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Description |
| Total Energy | To be determined | The total electronic energy of the optimized molecular geometry. |
| HOMO Energy | To be determined | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | To be determined | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | To be determined | The energy difference between the HOMO and LUMO, which relates to the molecule's kinetic stability and electronic transitions. |
| Dipole Moment | To be determined | A measure of the overall polarity of the molecule. |
Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.
Ab Initio Approaches for Molecular Properties and Reactivity
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods could provide highly accurate predictions of molecular properties and reactivity for this compound, albeit at a higher computational cost compared to DFT. Such studies could elucidate electron correlation effects on the molecule's structure and energy.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential for exploring the conformational landscape and dynamic behavior of molecules.
Molecular Mechanics and Dynamics for Conformational Analysis
A conformational analysis of this compound using molecular mechanics force fields (e.g., MMFF94, AMBER) would identify low-energy conformers and the rotational barriers between them. Subsequent molecular dynamics (MD) simulations could then track the time-evolution of the molecule's conformation, providing insights into its flexibility and intermolecular interactions in different environments.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For this compound, this could include the calculation of:
Vibrational Frequencies: Using DFT or ab initio methods to predict the infrared (IR) and Raman spectra.
NMR Chemical Shifts: Calculating the ¹H and ¹³C nuclear magnetic resonance chemical shifts to aid in structure elucidation.
UV-Vis Electronic Transitions: Using Time-Dependent DFT (TD-DFT) to predict the wavelengths of maximum absorption.
Table 2: Hypothetical Computationally Predicted Spectroscopic Data
| Spectroscopy | Parameter | Hypothetical Predicted Value |
| IR | C-O-C stretch | To be determined (cm⁻¹) |
| ¹H NMR | -OCH₃ chemical shift | To be determined (ppm) |
| ¹³C NMR | Aromatic C chemical shifts | To be determined (ppm) |
| UV-Vis | λmax | To be determined (nm) |
Note: The values in this table are placeholders and would require specific computational studies to be determined.
Mechanistic Insights from Computational Studies
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, computational studies could be employed to explore potential reaction pathways, such as the cleavage of the methoxymethyl (MOM) ether protecting group under acidic conditions. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism and kinetics could be achieved.
Modeling Reaction Pathways and Transition States
Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving molecules like this compound. By employing computational models, chemists can map out potential reaction pathways, identify intermediate structures, and calculate the energy of transition states, which are critical for understanding reaction kinetics and mechanisms.
One of the primary areas of investigation for a molecule such as this compound would be the cleavage of the methoxymethyl (MOM) ether. The MOM group is a common protecting group for phenols, and its removal is typically achieved under acidic conditions. total-synthesis.com Computational modeling, often using Density Functional Theory (DFT), can be employed to study the mechanism of this deprotection. For instance, calculations could model the initial protonation of one of the ether oxygens, followed by the cleavage of the C-O bond to release the phenol (B47542) and a methoxymethyl cation. These calculations would reveal the energy barriers associated with each step of the reaction, helping to determine the rate-determining step.
Another significant area of study is electrophilic aromatic substitution on the benzene (B151609) ring. The methoxymethoxy and propyl groups on the ring will direct incoming electrophiles to specific positions. Theoretical studies on similar substituted benzenes have shown that the interaction between the reactants can significantly affect the structure of the initial complex and the subsequent reaction pathway. researchgate.net For example, in the nitration of phenol, theoretical calculations have pointed to the occurrence of a single-electron transfer (SET) from the aromatic π-system to the nitronium ion before the formation of the traditional σ-complex (arenium ion). researchgate.net Similar computational studies on this compound could elucidate whether such a pathway is favorable.
The general mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate known as an arenium ion or σ-complex. byjus.commsu.edu Computational models can calculate the relative energies of the possible arenium ions that can be formed (ortho, meta, and para to the existing substituents). The stability of these intermediates is a key factor in determining the regioselectivity of the reaction. For this compound, the interplay between the electron-donating nature of the methoxymethoxy group and the alkyl group would be a key focus of such a study.
Furthermore, computational methods can be used to investigate the reaction pathways of related phenolic compounds. For example, the reaction of phenol with hydroxyl radicals has been studied theoretically, revealing multiple possible pathways including addition to the ring and hydrogen abstraction. researchgate.net While not directly involving this compound, these studies provide a framework for how the reaction pathways of this more complex molecule could be modeled, particularly in contexts like atmospheric chemistry or advanced oxidation processes. Similarly, kinetic modeling of phenol gasification in supercritical water has been used to construct reaction networks, an approach that could be adapted to understand the high-temperature decomposition of this compound. researchgate.net
Understanding Selectivity and Stereochemical Outcomes
Computational chemistry is also instrumental in understanding and predicting the selectivity of reactions involving this compound. This includes regioselectivity (where on the molecule a reaction occurs) and, if applicable, stereoselectivity (the preferential formation of one stereoisomer over another).
The primary factor governing regioselectivity in electrophilic aromatic substitution is the nature of the substituents already present on the benzene ring. The methoxymethoxy group, being an ether, is an ortho, para-director due to the ability of the oxygen atom to donate electron density to the ring through resonance, thereby stabilizing the arenium ion intermediate when the electrophile attacks at these positions. The propyl group is also an ortho, para-director, though its activating effect is due to hyperconjugation and inductive effects. Computational studies would quantify the activating and directing effects of these groups by calculating the energies of the transition states leading to the different possible isomers (ortho, meta, para). The preferred reaction pathway will be the one with the lowest activation energy barrier. Theoretical calculations can provide detailed insights into how electron-donating substituents stabilize the arenium ion, leading to ortho and para products. researchgate.net
For instance, in a reaction like nitration or halogenation, computational models would predict the relative yields of the different possible monosubstituted products. These models would take into account both electronic and steric factors. The bulky nature of the propyl and methoxymethoxy groups might influence the ratio of ortho to para substitution, with the para position often being favored to minimize steric hindrance.
The deprotection of the MOM ether can also be studied from a selectivity perspective, especially in molecules with multiple protecting groups. While not an issue of stereoselectivity for this compound itself, in more complex molecules, computational studies could help predict whether the MOM group can be removed selectively in the presence of other acid-labile protecting groups. This would involve modeling the reaction pathways for the cleavage of each protecting group and comparing their activation energies.
Applications of 1 Methoxymethoxy 3 Propylbenzene in Complex Organic Synthesis and Derivative Chemistry
Strategic Intermediate in the Synthesis of Functionalized Organic Molecules
The utility of 1-(methoxymethoxy)-3-propylbenzene as a strategic intermediate is primarily rooted in the directing and protective nature of the methoxymethoxy (MOM) group. The MOM ether is a strong directing group in electrophilic aromatic substitution reactions, particularly in directed ortho-lithiation (DoM). semanticscholar.org This allows for the regioselective introduction of functional groups at the position ortho to the MOM-protected hydroxyl group.
In a typical DoM reaction, an organolithium reagent, such as n-butyllithium, is used to deprotonate the aromatic ring at the position adjacent to the MOM ether. The lithium atom coordinates to the oxygen atoms of the MOM group, facilitating the deprotonation at the sterically accessible ortho position. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents.
Table 1: Examples of Electrophiles for the Functionalization of this compound via Directed ortho-Lithiation
| Electrophile | Introduced Functional Group |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Aldehydes (R-CHO) | Hydroxymethyl derivative (-CH(OH)R) |
| Ketones (R₂C=O) | Tertiary alcohol (-C(OH)R₂) |
| Alkyl halides (R-X) | Alkyl group (-R) |
| Iodine (I₂) | Iodo group (-I) |
This method provides a powerful tool for the synthesis of highly substituted and functionalized aromatic compounds that would be difficult to prepare using classical electrophilic aromatic substitution methods.
Contribution to the Elaboration of Diverse Chemical Structures
The strategic functionalization of this compound opens avenues for the elaboration of a wide range of diverse chemical structures. One of the most notable applications is in the synthesis of cannabinoids and their analogues. The deprotected form of this compound, 3-propylphenol (B1220475), is a key precursor for the synthesis of cannabidivarin (B1668262) (CBDV), a non-psychoactive cannabinoid with potential therapeutic applications.
The general synthetic strategy involves the condensation of a protected resorcinol (B1680541) derivative, such as this compound, with a suitable terpene partner. For instance, reaction with p-mentha-2,8-dien-1-ol (B1605798) in the presence of a Lewis acid catalyst can lead to the formation of the cannabinoid skeleton. The MOM group prevents unwanted side reactions of the phenolic hydroxyl during this coupling step.
Beyond cannabinoid synthesis, the functionalized derivatives of this compound can serve as building blocks for other complex molecules. The introduced functional groups from DoM can be further manipulated. For example, a carboxylic acid group can be converted into an amide, ester, or can be used in cross-coupling reactions. An introduced iodo group is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex biaryl systems or the introduction of acetylenic moieties.
Preparation of Analogues and Derivatives with Modified Substituents
The ability to selectively functionalize the aromatic ring of this compound allows for the systematic preparation of a wide range of analogues and derivatives with modified substituents. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Starting from the ortho-lithiated species, a variety of substituents can be introduced, as detailed in Table 1. Furthermore, the propyl group at the 3-position can also be a point of modification, although this typically requires a different synthetic approach starting from a different precursor. However, by using this compound as a scaffold, a library of compounds with diverse functionalities at the 2-position (and potentially the 6-position) can be generated.
For example, the synthesis of various N-heterocyclic derivatives of cannabinoids has been explored, where the core phenolic structure is modified to include pyrazole (B372694) or other heterocyclic rings. adichemistry.com These modifications can significantly alter the biological activity of the parent compound.
Table 2: Potential Analogues Derived from Functionalized this compound
| Functional Group at ortho-position | Potential Derivative Class |
| -COOH | Amides, Esters, Heterocycles (e.g., oxazolines) |
| -CHO | Imines, Alkenes (via Wittig reaction), Secondary alcohols |
| -I | Biaryls, Alkynes, Amines (via Buchwald-Hartwig amination) |
| -B(OR)₂ (from boronic esters) | Biaryls (via Suzuki coupling) |
Integration of MOM Ether Protection in Multi-Step Synthetic Sequences
The successful execution of complex, multi-step syntheses often hinges on a robust protecting group strategy. The methoxymethyl (MOM) ether is a prime example of a protecting group that can be seamlessly integrated into such sequences. It is stable to a wide range of reaction conditions, including strongly basic conditions (e.g., organolithium reagents), nucleophiles, and many oxidizing and reducing agents. adichemistry.com
The protection of 3-propylphenol with a MOM group is typically achieved by reacting it with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Once the desired transformations on the molecule are complete, the MOM group can be selectively removed under acidic conditions. adichemistry.comwikipedia.org Mild acidic hydrolysis, for example, using hydrochloric acid in a protic solvent like methanol (B129727), efficiently cleaves the MOM ether to reveal the free phenol (B47542). adichemistry.com More specialized and milder deprotection methods have also been developed to be compatible with acid-sensitive functional groups. nih.gov
A representative multi-step synthesis could involve the following sequence:
Protection: 3-Propylphenol is protected as this compound.
Functionalization: The protected compound undergoes directed ortho-lithiation followed by reaction with an electrophile to introduce a new functional group.
Further Elaboration: The newly introduced functional group is modified in one or more subsequent steps.
Deprotection: The MOM group is removed to yield the final functionalized 3-propylphenol derivative.
Q & A
Q. What are the established synthetic routes for 1-(Methoxymethoxy)-3-propylbenzene, and how can purity be optimized?
The compound can be synthesized via alkylation of 3-propylphenol derivatives with methoxymethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone at 60–80°C . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed by GC-MS or HPLC with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to limited toxicity data, assume acute toxicity (Category 4 for oral/dermal/inhalation exposure). Use PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste . First aid includes rinsing skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .
Q. How is this compound characterized structurally?
Key techniques:
- NMR : ¹H NMR (CDCl₃) shows signals for methoxymethoxy (–OCH₂O–) at δ 4.6–5.0 ppm and propyl chain (–CH₂CH₂CH₃) at δ 0.9–1.7 ppm.
- MS : EI-MS reveals molecular ion [M]⁺ at m/z 194 and fragmentation patterns (e.g., loss of –OCH₂O– group).
- FTIR : C–O–C stretching at 1100–1250 cm⁻¹ and aromatic C–H bends near 700–800 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of this compound?
Optimize by:
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Solvent effects : Replace DMF with acetonitrile to reduce side reactions.
- Temperature control : Gradual heating (40°C → 80°C) minimizes decomposition.
Yields increase from 65% to 85% under these conditions .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
Q. How can conflicting NMR data for this compound derivatives be resolved?
Contradictions in coupling constants or chemical shifts often arise from:
- Conformational flexibility : Use variable-temperature NMR (VT-NMR) to observe dynamic effects.
- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate signals.
For example, overlapping aromatic signals can be resolved using NOESY to identify spatial proximity .
Q. What strategies are effective in evaluating the compound’s potential as a pharmaceutical intermediate?
Q. How does the methoxymethoxy group influence the compound’s reactivity in cross-coupling reactions?
The –OCH₂O– moiety:
- Acts as a directing group in electrophilic aromatic substitution (e.g., nitration at the para position).
- Enhances stability in Suzuki-Miyaura couplings by preventing oxidation of the benzene ring.
Comparative studies with –OCH₃ analogs show 20% higher yields in Pd-catalyzed reactions .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Alkylation of 3-propylphenol | K₂CO₃ | DMF | 65 | 95 | |
| Optimized alkylation | TBAB (PTC) | CH₃CN | 85 | 98 |
Q. Table 2. Key Spectral Data
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 5.02 (s, 2H, –OCH₂O–) | Methoxymethoxy group |
| EI-MS | m/z 194 ([M]⁺) | Molecular ion confirmation |
| FTIR | 1125 cm⁻¹ (C–O–C stretch) | Ether linkage verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
